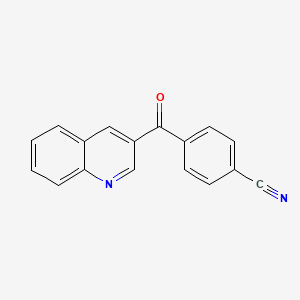

4-(quinoline-3-carbonyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(quinoline-3-carbonyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O/c18-10-12-5-7-13(8-6-12)17(20)15-9-14-3-1-2-4-16(14)19-11-15/h1-9,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSNMICTLGLMEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101289408 | |

| Record name | 4-(3-Quinolinylcarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187169-02-3 | |

| Record name | 4-(3-Quinolinylcarbonyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Quinolinylcarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathway Elucidation

Strategies for Constructing the 4-(quinoline-3-carbonyl)benzonitrile Core

The assembly of the this compound framework can be achieved through several sophisticated synthetic strategies, including modern cross-coupling techniques, efficient multicomponent reactions, and various intramolecular cyclization and annulation pathways.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Approaches like Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide or triflate, is a particularly powerful tool for constructing biaryl systems like the one present in this compound. researchgate.net

A plausible retrosynthetic analysis suggests that the target molecule could be assembled by coupling a quinoline-3-boronic acid derivative with 4-halobenzonitrile or, more commonly, by a carbonylative Suzuki-Miyaura coupling. This latter approach involves the reaction of an aryl halide and an arylboronic acid with carbon monoxide (CO) in the presence of a palladium catalyst. researchgate.net For instance, the synthesis could involve the coupling of 3-haloquinoline with 4-cyanophenylboronic acid under a CO atmosphere or the reaction of a quinoline-3-carbonyl chloride equivalent with a suitable organometallic reagent derived from 4-cyanobenzene. Aromatic ketones are key intermediates in the synthesis of various commercial drugs, and Suzuki couplings using acyl chlorides as electrophiles are a known method for their preparation. mdpi.com

Table 1: Key Components in a Hypothetical Suzuki-Miyaura Synthesis

| Quinoline (B57606) Precursor | Benzonitrile (B105546) Precursor | Coupling Type |

|---|---|---|

| Quinoline-3-boronic acid | 4-Bromobenzonitrile | Carbonylative |

| 3-Bromoquinoline | 4-Cyanophenylboronic acid | Carbonylative |

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, offer a highly efficient and atom-economical route to complex molecules like quinolines. rsc.org Several named MCRs are employed for quinoline synthesis, including the Povarov, Doebner-von Miller, and Friedländer reactions. rsc.orgiipseries.org

A relevant approach is the Doebner reaction, a three-component synthesis involving an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. nih.gov A modification of this approach, substituting pyruvic acid with a component that can lead to the 3-carbonyl structure, could potentially yield the desired scaffold. For instance, a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes has been shown to be an efficient, additive-free method for synthesizing multiply substituted quinolines. organic-chemistry.org The versatility of MCRs allows for the incorporation of diverse functional groups, making them a promising strategy for the one-pot synthesis of this compound from simpler starting materials. rsc.orgnih.gov

Cyclization and Annulation Strategies

Cyclization and annulation reactions are fundamental to the synthesis of heterocyclic systems. Traditional methods for quinoline synthesis, such as the Skraup, Combes, and Friedländer syntheses, rely on the cyclization of substituted anilines. iipseries.org More contemporary methods leverage transition-metal-catalyzed C-H activation and oxidative annulation to construct the quinoline core with high efficiency and regioselectivity. mdpi.com

A specific and effective method for the synthesis of this compound has been reported through a transition-metal-free formal [4+2] annulation of anthranils (2,1-benzisoxazoles) with enaminones. mdpi.com In this procedure, the enaminone is generated in situ from 1-(4-cyanophenyl)ethan-1-one and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This intermediate then reacts with anthranil to afford this compound in good yield. mdpi.com

Other advanced strategies include cobalt-catalyzed C–H bond activation and cyclization of anilines with ketones, using paraformaldehyde as a carbonyl source, to produce 4-arylquinolines. researchgate.net Such oxidative annulation techniques represent the state-of-the-art in quinoline synthesis, offering mild conditions and broad functional group tolerance. mdpi.comscilit.com

Table 2: Example of Annulation Synthesis for this compound mdpi.com

| Reactant 1 | Reactant 2 | Reagent | Product | Yield |

|---|

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and extending their applicability. The mechanism for the [4+2] annulation of anthranils with enaminones to form 3-acylquinolines is proposed to proceed through a series of steps. Initially, the N-O bond of anthranil is cleaved, followed by an aza-Michael addition-type C–N coupling with the enaminone. Subsequent intermolecular cyclization, dehydration, and deamination lead to the final quinoline product. mdpi.commdpi.com

In palladium-catalyzed cross-couplings like the Suzuki reaction, the mechanism generally involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. researchgate.net For carbonylative couplings, an additional step of CO migratory insertion into the palladium-aryl bond occurs before reductive elimination.

The Doebner reaction mechanism involves the formation of an imine from the aniline and aldehyde. Pyruvic acid then reacts with this imine to form an intermediate which, after dehydration and cyclization, produces a dihydroquinoline. This dihydroquinoline is then oxidized to the quinoline, with a second molecule of the imine acting as the hydrogen acceptor in a hydrogen-transfer process. nih.gov

Derivatization and Analog Synthesis from this compound

The this compound scaffold is a valuable platform for the synthesis of new derivatives and analogs. The reactive handles on the molecule, particularly the nitrile group and the quinoline ring, allow for a wide range of chemical modifications to explore structure-activity relationships in medicinal chemistry contexts. researchgate.net

Functional Group Interconversions on the Benzonitrile Moiety (e.g., Nitrile to Amine)

The benzonitrile moiety offers a versatile point for derivatization. The cyano group can be transformed into several other important functional groups.

A key transformation is the reduction of the nitrile to a primary amine (aminomethyl group). This conversion is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via nucleophilic attack of a hydride on the electrophilic nitrile carbon, forming an imine anion intermediate, which is then further reduced to the amine after an aqueous workup. libretexts.orglibretexts.org Alternative reagents for this reduction include borane complexes (BH₃-THF or BH₃-SMe₂) and catalytic hydrogenation over catalysts such as Raney Nickel or Palladium on carbon (Pd/C). commonorganicchemistry.comorganic-chemistry.org The addition of ammonia during catalytic hydrogenation can help suppress the formation of secondary and tertiary amine byproducts. commonorganicchemistry.com

Table 3: Common Reagents for Nitrile to Amine Reduction

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | THF, followed by H₂O quench | Powerful, non-selective reducing agent libretexts.org |

| Borane (BH₃-THF or BH₃-SMe₂) | THF, heat | Milder alternative to LiAlH₄ commonorganicchemistry.com |

| Hydrogen (H₂) with Raney Nickel | High pressure, often with NH₃ | Catalytic hydrogenation commonorganicchemistry.com |

Besides reduction to an amine, the nitrile group can also be hydrolyzed under acidic or basic conditions to form a primary amide or, upon more vigorous heating, a carboxylic acid. libretexts.orgchemistrysteps.com These transformations significantly alter the electronic and steric properties of the molecule, providing access to a diverse library of analogs for further investigation.

Modifications of the Quinoline Ring System

The functionalization of the quinoline ring is a critical aspect in the synthesis of derivatives of this compound, allowing for the modulation of its chemical and biological properties. Advanced synthetic methodologies have focused on both the direct modification of the pre-formed quinoline core and the construction of the ring with desired substituents in place.

Direct Modification via C-H Functionalization

A prominent strategy for modifying the quinoline scaffold is through transition-metal-catalyzed C-H bond functionalization. This approach offers an efficient and atom-economical way to introduce a variety of substituents directly onto the heterocyclic ring. The regioselectivity of these reactions is a key challenge, often controlled by the use of directing groups.

Research has demonstrated that the quinoline nitrogen itself can direct functionalization, primarily to the C2 and C8 positions. The use of an N-oxide directing group is a common tactic to facilitate these transformations. chemrxiv.orgnih.gov For instance, palladium-catalyzed C2-arylation of quinoline N-oxides can be achieved with aryl bromides. nih.gov The mechanism for this type of C-H activation often involves an inner-sphere concertive metalation-deprotonation (CMD) pathway. nih.gov

Furthermore, rhodium(III)-catalyzed C-H activation has been successfully employed for C8 functionalization. researchgate.net By leveraging different directing groups, a programmed, site-selective functionalization of the quinoline ring can be achieved. A sequence might involve N-oxide-directed modification at C2 and C8, followed by removal of the N-oxide and subsequent functionalization at other positions like C3 and C5, using different directing groups installed at the C4 position. chemrxiv.org These multi-step C-H functionalization sequences enable the creation of a diverse library of substituted quinoline compounds from a common starting material. chemrxiv.org

Modification through Classical Quinoline Syntheses

An alternative to direct functionalization is the construction of the quinoline ring system using precursors that already contain the desired substituents. Several classic named reactions provide pathways to substituted quinolines, and their modern variations often employ green chemistry principles like the use of efficient catalysts or one-pot procedures. imist.ma

The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids, which are direct precursors to the target compound structure. This reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base. imist.maiipseries.org By selecting a substituted isatin, one can introduce functionalities on the benzo portion of the quinoline ring (positions 5, 6, 7, and 8). Similarly, using a substituted ketone allows for modification at the C2 and C3 positions. acs.orgnih.gov

The Doebner reaction , a three-component reaction between an aniline, an aldehyde, and pyruvic acid, is another versatile method for generating 2-substituted quinoline-4-carboxylic acids. nih.gov The choice of a substituted aniline or a substituted aldehyde directly translates to a modified quinoline ring in the final product. nih.gov

Other notable methods include the Combes synthesis , which yields 2,4-disubstituted quinolines from the condensation of anilines and β-diketones, and the Friedländer annulation , which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. iipseries.orgresearchgate.net These methods provide a high degree of flexibility in introducing a wide array of substituents onto the quinoline scaffold during its formation.

Sophisticated Spectroscopic and Structural Analysis

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules. For 4-(quinoline-3-carbonyl)benzonitrile, while specific experimental spectra are not publicly available, a detailed prediction of the ¹H and ¹³C NMR spectra can be made based on the known chemical shifts of quinoline (B57606), benzonitrile (B105546), and related ketone structures.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the quinoline and benzonitrile rings. The quinoline protons H2 and H4 would appear as singlets at the most downfield region of the aromatic spectrum, likely above 8.5 ppm, due to the deshielding effect of the heterocyclic nitrogen atom. The remaining five protons of the quinoline system and the four protons of the p-substituted benzonitrile ring would produce a complex multiplet pattern between approximately 7.5 and 8.5 ppm.

In the ¹³C NMR spectrum, approximately 15 distinct signals would be anticipated (with some potential overlap). The carbonyl carbon is expected to have a chemical shift in the range of 190-200 ppm, characteristic of diaryl ketones. The nitrile carbon signal would appear around 118-120 ppm. chemicalbook.com Quaternary carbons, including the one bearing the nitrile group and those at the quinoline ring junctions, are typically weaker in intensity. oregonstate.edu The carbon atoms of the quinoline ring adjacent to the nitrogen (C2 and C8a) would be significantly deshielded.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl (C=O) | 190 - 200 | Typical range for aryl ketones. |

| Quinoline C2 | >150 | Adjacent to nitrogen, deshielded. |

| Quinoline C4 | >145 | Deshielded by nitrogen and adjacent to C3-substituent. |

| Benzonitrile C1 | ~135-140 | Quaternary carbon attached to the carbonyl group. |

| Benzonitrile C4 | ~115-120 | Quaternary carbon attached to the nitrile group. |

| Nitrile (C≡N) | ~118 | Characteristic shift for nitrile carbons. chemicalbook.com |

| Other Aryl C | 120 - 140 | Remaining carbons of the quinoline and benzonitrile rings. oregonstate.edu |

The target molecule, this compound, is achiral and does not exhibit stereoisomerism. Therefore, the elucidation of stereochemistry is not applicable.

However, regioselectivity is a critical aspect of its synthesis. The connection of the benzoylbenzonitrile group at the C3 position of the quinoline ring, rather than other positions like C2 or C4, defines the compound's specific isomerism. Advanced NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), would be definitive in confirming this regiochemistry. An HMBC experiment would show correlations between the quinoline protons (specifically H2 and H4) and the carbonyl carbon, unequivocally establishing the C3-linkage. Similar HMBC techniques have been used to distinguish between C2 and C4 substituted quinolines in other systems. researchgate.net

The conformation of this compound is primarily defined by the dihedral angle between the planes of the quinoline and benzonitrile rings. Due to steric hindrance between the hydrogen atoms at the C4 position of the quinoline and an ortho position of the benzonitrile ring, a fully planar conformation is energetically unfavorable. Biaryl systems and related aryl ketones typically adopt a non-planar ground-state conformation to alleviate this steric strain. imperial.ac.uk This twisting comes at the expense of reduced π-conjugation across the carbonyl bridge. The final dihedral angle represents a balance between these opposing steric and electronic effects. Computational modeling, such as Density Functional Theory (DFT), could provide a quantitative estimate of this angle and the rotational energy barrier.

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides direct information about the functional groups present in a molecule. The spectrum of this compound would be characterized by several key vibrational modes.

The most prominent and diagnostic peaks would be the stretching vibrations of the nitrile (C≡N) and carbonyl (C=O) groups. The C≡N stretch is expected to appear in a relatively clean region of the spectrum, typically around 2220-2230 cm⁻¹. researchgate.net The C=O stretching frequency for an aryl ketone is expected around 1660-1680 cm⁻¹. The exact position is sensitive to the electronic effects of the attached rings. The spectrum would also feature C-H stretching vibrations for the aromatic protons above 3000 cm⁻¹, and a complex fingerprint region between 1000 and 1600 cm⁻¹ corresponding to the C=C and C=N stretching vibrations of the quinoline and benzene (B151609) rings, as well as various C-H bending modes. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source Context |

| Aromatic C-H | Stretching | 3000 - 3100 | Common for aryl C-H bonds. researchgate.net |

| Nitrile (C≡N) | Stretching | 2220 - 2230 | Characteristic sharp peak for benzonitriles. researchgate.net |

| Carbonyl (C=O) | Stretching | 1660 - 1680 | Typical for diaryl ketones. |

| Quinoline/Benzene | C=C & C=N Stretching | 1400 - 1600 | Multiple bands in the fingerprint region. researchgate.net |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 | Pattern depends on substitution. |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the molecular formula C₁₇H₁₀N₂O, the calculated exact mass of the neutral molecule is 258.0793 g/mol . 001chemical.com

In a typical HRMS experiment using electrospray ionization (ESI), the compound would be detected as the protonated molecular ion, [M+H]⁺, with an expected m/z value of 259.0871. The high accuracy of HRMS (typically <5 ppm error) allows for the unambiguous confirmation of the elemental formula. Tandem mass spectrometry (MS/MS) experiments could be used to study its fragmentation patterns, which would likely involve the neutral loss of carbon monoxide (CO) from the carbonyl bridge and cleavage at the bonds adjacent to the carbonyl group, providing further structural confirmation. Similar TOF-MS techniques have been effectively used to identify and structurally elucidate other quinoline derivatives. researchgate.net

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

The integration of electron-withdrawing (benzonitrile, quinoline nitrogen) and electron-donating (aromatic rings) moieties suggests that this compound likely possesses interesting photophysical properties.

The electronic absorption (UV-Vis) spectrum is expected to show multiple bands. Transitions localized on the quinoline and benzonitrile rings (π-π* transitions) would likely appear in the UV region, typically below 350 nm. researchgate.netresearchgate.net Additionally, a lower energy absorption band, potentially extending into the near-visible region, could arise from an n-π* transition involving the non-bonding electrons of the carbonyl oxygen and the nitrogen atom. Intramolecular charge-transfer (ICT) transitions are also possible in such donor-acceptor systems. researchgate.net

Many quinoline derivatives are known to be fluorescent. researchgate.net Upon excitation into its absorption bands, the molecule may exhibit fluorescence emission. The energy of this emission (and thus its color) and its efficiency (quantum yield) are highly dependent on the molecular structure, rigidity, and environment. The presence of the carbonyl group can sometimes provide a pathway for non-radiative decay (intersystem crossing), which could potentially quench fluorescence.

Solvatochromism, the change in absorption or emission color with solvent polarity, is a key indicator of changes in the electronic distribution of a molecule upon photoexcitation. nih.gov For molecules with a significant intramolecular charge-transfer (ICT) character, the dipole moment in the excited state can be substantially different from that in the ground state.

If the excited state of this compound is more polar than its ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This would lead to a red-shift (bathochromic shift) in the emission spectrum, a phenomenon known as positive solvatochromism. Such behavior is common in many quinoline-based donor-acceptor systems and is a strong indicator of an ICT process upon excitation. researchgate.net Studying the photophysical properties in a range of solvents with varying polarity would therefore provide critical insight into the nature of its excited states.

Excited State Dynamics and Intramolecular Charge Transfer (ICT) Studies

The photophysical behavior of this compound is governed by the dynamics of its excited states, primarily involving Intramolecular Charge Transfer (ICT). This process is characteristic of molecules containing electron-donating and electron-accepting moieties linked by a π-conjugated system. In this molecule, the quinoline ring can act as an electron acceptor, while the benzonitrile group, attached via a carbonyl linker, participates in the conjugated system.

Upon photoexcitation, the molecule transitions from its ground state (S₀) to an initial Franck-Condon excited state. This is often a locally excited (LE) state, where the electron density distribution is similar to the ground state. However, in polar solvents, the molecule can undergo a rapid structural relaxation to a more stable, highly polar Intramolecular Charge Transfer (ICT) state. researchgate.net This relaxation involves a significant redistribution of electron density from the donor portion to the acceptor portion of the molecule.

The formation of the ICT state is often associated with dual fluorescence, where emissions from both the LE and ICT states are observed. The LE emission is typically a higher-energy, blue-shifted band, while the ICT emission is a lower-energy, red-shifted band that is highly sensitive to solvent polarity. ias.ac.in Studies on related donor-acceptor systems, such as 4-(dimethylamino)benzonitrile (B74231) (DMABN), have been pivotal in understanding these phenomena. researchgate.netresearchgate.net In these systems, the ICT state is often achieved through the twisting of the donor group relative to the acceptor, a model known as the Twisted Intramolecular Charge Transfer (TICT) model. researchgate.net However, ICT can also occur in planarized molecules where twisting is hindered, suggesting that other relaxation pathways, such as planar intramolecular charge transfer (PICT), are possible. researchgate.netnih.gov

For this compound, the excited state dynamics would involve the following key steps:

Excitation: Absorption of a photon promotes the molecule to a locally excited (S₁) state.

Charge Transfer: In a sufficiently polar environment, the molecule relaxes from the LE state to a stabilized ICT state. This process is often ultrafast.

Femtosecond transient absorption and fluorescence spectroscopy are key techniques used to probe these ultrafast dynamics, allowing for the direct observation of the LE and ICT states and the measurement of the charge transfer rates. researchgate.net

Quantum Yield Measurements and Fluorescence Quenching Mechanisms

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. For molecules exhibiting ICT, the quantum yield can be highly dependent on the solvent environment and the presence of quenching agents.

Quantum yield measurements for quinoline derivatives show a strong sensitivity to their chemical environment. For instance, the fluorescence intensity of certain 3-acyl-4-quinolone derivatives increases significantly in acidic media. researchgate.net This is attributed to protonation, which can increase the structural rigidity of the molecule and alter the energy levels of the excited states, favoring radiative decay over non-radiative pathways. researchgate.net

Fluorescence quenching is a process that decreases the intensity of fluorescence emission. It can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and Förster Resonance Energy Transfer (FRET). researchgate.net Collisional quenching occurs when the excited fluorophore encounters a quencher molecule in solution, leading to non-radiative de-excitation. This process is described by the Stern-Volmer equation:

I₀ / I = 1 + Kₛᵥ[Q]

where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, [Q] is the quencher concentration, and Kₛᵥ is the Stern-Volmer quenching constant.

Studies on quinoline derivatives have demonstrated efficient fluorescence quenching by metal ions like cobalt(II). researchgate.net The linear nature of the Stern-Volmer plots in such studies often indicates a dynamic quenching mechanism. researchgate.net

The table below illustrates hypothetical data from a fluorescence quenching experiment on a quinoline derivative, demonstrating the effect of a quencher on fluorescence intensity and the calculation of the quenching constant.

| Quencher Concentration [Q] (M) | Fluorescence Intensity (I) (a.u.) | I₀/I |

|---|---|---|

| 0.000 | 98.5 | 1.00 |

| 0.002 | 75.8 | 1.30 |

| 0.004 | 61.6 | 1.60 |

| 0.006 | 51.8 | 1.90 |

| 0.008 | 43.7 | 2.25 |

| 0.010 | 37.9 | 2.60 |

This table presents illustrative data based on typical fluorescence quenching experiments.

Solid-State Structural Elucidation (e.g., X-ray Crystallography for Molecular Geometry and Packing)

While the specific crystal structure for this compound is not publicly available, analysis of a closely related compound, 4-(6-Quinolyloxymethyl)benzonitrile, provides significant insight into the likely molecular geometry and crystal packing features. nih.gov X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

For 4-(6-Quinolyloxymethyl)benzonitrile, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system. nih.gov A key structural feature is the dihedral angle between the quinoline ring system and the phenyl ring of the benzonitrile group, which was found to be 47.52 (6)°. nih.gov This significant twist between the two aromatic systems indicates that the molecule is not planar in the solid state. This non-planar conformation can have a substantial influence on the material's photophysical properties by affecting the extent of π-conjugation. scielo.br

The crystallographic data for 4-(6-Quinolyloxymethyl)benzonitrile are summarized in the table below. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₂N₂O |

| Formula Weight (Mᵣ) | 260.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.466 (2) |

| b (Å) | 13.078 (3) |

| c (Å) | 10.857 (2) |

| β (°) | 90.81 (3) |

| Volume (V) (ų) | 1343.9 (5) |

| Z | 4 |

| Temperature (K) | 293 |

Data from the crystallographic study of 4-(6-Quinolyloxymethyl)benzonitrile, a structurally related compound. nih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. scirp.org It is employed to calculate optimized molecular geometries, vibrational frequencies, and various electronic parameters that govern the behavior of compounds like 4-(quinoline-3-carbonyl)benzonitrile. ankara.edu.trnih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311G(d,p), provide a balance of accuracy and computational efficiency for analyzing quinoline (B57606) derivatives. nih.govnih.gov

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. rsc.org

A large energy gap signifies high stability and low reactivity, characteristic of a "hard" molecule. Conversely, a small energy gap indicates that the molecule is more polarizable and reactive, often termed a "soft" molecule, as it facilitates electronic charge transfer. rsc.org For quinoline derivatives, this energy gap helps explain the potential for intramolecular charge transfer (ICT), a process where an electron moves from an electron-donating part to an electron-accepting part of the molecule upon excitation. scirp.orgnih.gov This is particularly relevant for this compound, which possesses both electron-donating (quinoline) and electron-withdrawing (benzonitrile) moieties.

In related quinoline-3-carbonitrile derivatives, the HOMO-LUMO energy gap has been calculated to be as low as 3.40 eV, suggesting significant potential for charge transfer interactions that are often responsible for the bioactivity of the molecule. scirp.orgnih.gov The distribution of these orbitals is also revealing; typically, the HOMO is located on the more electron-rich portions of the molecule, while the LUMO is concentrated on the electron-deficient areas. For instance, in some quinoline-amide derivatives, the HOMO density is spread across the quinoline moiety, while the LUMO density accumulates on the quinoline and the carbonyl group at the 3-position. nih.gov This separation of charge density is fundamental to the molecule's electronic transitions and interactions. nih.gov

Table 1: Representative Quantum Chemical Parameters for Quinoline Derivatives This table presents typical values for related quinoline compounds as specific data for this compound is not available.

| Parameter | Typical Value | Significance |

|---|---|---|

| EHOMO (eV) | -6.0 to -6.8 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO (eV) | -1.8 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) (eV) | 3.4 to 4.8 | Indicates chemical reactivity and kinetic stability. rsc.org |

| Ionization Potential (IP) (eV) | 6.0 to 6.8 | Energy required to remove an electron. physchemres.org |

| Electron Affinity (EA) (eV) | 1.8 to 2.5 | Energy released when an electron is added. physchemres.org |

The distribution of electronic charge within a molecule is a key determinant of its reactivity and intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on the molecular surface. nih.govresearchgate.net These maps use a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For quinoline-based structures, MEP maps typically show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the carbonyl group, identifying these as likely sites for hydrogen bonding and electrophilic interactions. researchgate.net The analysis of charge distribution, often through methods like Natural Bond Orbital (NBO) calculations, provides quantitative data on atomic charges and hyperconjugative interactions that stabilize the molecule. researchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), further quantify a molecule's reactivity. rsc.orgphyschemres.org A lower hardness value corresponds to higher reactivity. physchemres.org These parameters are crucial for predicting how a molecule like this compound will behave in a chemical or biological environment. rsc.org

Prediction of Spectroscopic Properties from First Principles

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules, including UV-Vis, infrared (IR), and Raman spectra. rsc.orgresearchgate.net By calculating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. rsc.org These calculations help to assign observed spectral bands to specific electronic transitions, such as n–π* or π–π*, which are common in aromatic systems like quinoline. nih.govrsc.org

Similarly, DFT calculations can predict vibrational frequencies. arabjchem.org These theoretical frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method, allowing for a reliable assignment of the experimental IR and Raman bands to specific vibrational modes of the molecule, such as C=O stretching, C-Cl stretching, or ring stretching modes. nih.govarabjchem.org For quinoline derivatives, this has been used to unambiguously characterize the main vibrational bands. researchgate.net

Molecular Docking and Simulation Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. nih.gov This method is fundamental in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of a drug's action. For quinoline derivatives, docking studies have been extensively used to explore their potential as inhibitors for various enzymes implicated in diseases like cancer, malaria, and HIV. nih.govmdpi.comnih.gov

The process involves placing the ligand, such as this compound, into the binding site of a target protein whose 3D structure is known. nih.gov A scoring function then calculates the binding energy (often in kcal/mol), with more negative scores indicating a stronger, more favorable interaction. nih.gov Analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov

For example, studies on quinoline-3-carboxamides, a class to which the target compound belongs, have shown that the quinoline nitrogen often acts as a hydrogen bond acceptor, binding to the hinge region of kinases. mdpi.comresearchgate.net Molecular docking has been used to screen these compounds against targets like Ataxia-Telangiectasia Mutated (ATM) kinase, DNA gyrase, and HIV reverse transcriptase, successfully identifying potent inhibitors. nih.govnih.govmdpi.com Molecular dynamics (MD) simulations can further be used to assess the stability of the predicted ligand-protein complex over time. researchgate.netresearchgate.net

Table 2: Representative Molecular Docking Targets for Quinoline Derivatives

| Target Protein | Disease Area | Example Docking Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| ATM Kinase | Cancer | -7.0 to -9.5 | H-bond with hinge region residues. mdpi.comresearchgate.net |

| HIV Reverse Transcriptase (4I2P) | HIV/AIDS | -8.5 to -10.7 | Hydrophobic interactions, H-bonds with active site residues. nih.gov |

| DNA Gyrase | Bacterial Infections | ~ -8.0 | Interaction with the enzyme's active site. nih.gov |

| InhA Enzyme (M. tuberculosis) | Tuberculosis | ~ -8.3 | H-bond with Met199, hydrophobic contacts. nih.gov |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry also provides powerful tools for elucidating chemical reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and its structure provides deep insight into the mechanism. nih.gov

DFT calculations are used to locate transition state structures, which are characterized by having exactly one imaginary vibrational frequency. nih.gov This analysis can confirm a proposed reaction pathway, for instance, in the synthesis of quinolines or in their metabolic oxidation. nih.govmdpi.com Studies on the oxidation of quinoline by enzymes have used DFT to predict the transition state structure, determine bond distances and atomic charges, and confirm a concerted reaction mechanism involving hydride transfer. nih.gov This level of mechanistic detail is vital for optimizing synthetic routes and understanding the metabolic fate of quinoline-based compounds. organic-chemistry.orgias.ac.in

Molecular and Cellular Mechanism of Action Studies in Vitro/ex Vivo Focus

Investigation of Enzyme Inhibition Profiles and Kinetics

The quinoline (B57606) core is a key structural element in many kinase inhibitors. For instance, the 4-anilino-quinazoline and 4-anilino-quinolinecarbonitrile frameworks have been extensively studied as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov These compounds typically act as ATP-competitive inhibitors. nih.gov Structural modifications to the quinoline scaffold can shift the inhibitory specificity towards other kinases, such as Src kinase. nih.gov

One study on 4-anilino-3-quinolinecarbonitriles, which are structurally related to the subject compound, identified them as potent inhibitors of MEK1 kinase with IC50 values below 10 nmol/L. nih.gov However, these specific derivatives showed minimal to no inhibitory activity against EGFR, Akt, and other kinases at concentrations significantly higher than their MEK1 inhibitory levels. nih.gov Another study on quinazoline (B50416) derivatives, which share a bicyclic heteroaromatic system with quinolines, noted that substitution with a benzonitrile (B105546) group could impact kinase activity, though specific data for a quinoline-3-carbonyl structure was not provided. nih.gov

Table 1: Kinase Inhibition Profile of Structurally Related Quinolines/Quinazolines

| Compound Class | Target Kinase | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 4-anilino-3-quinolinecarbonitriles | MEK1 | <10 nmol/L | nih.gov |

| 4-anilino-3-quinolinecarbonitriles | EGFR, Akt, CDK4 | Minimal effect at >100-fold MEK1 IC50 | nih.gov |

| 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile | EGFR | Potent Inhibitor (Value not specified) | nih.gov |

| 7-Thiophene/Phenyl substituted 3-quinolinecarbonitriles | Src Kinase | Potent Inhibitors (Value not specified) | nih.gov |

Quinoline-based compounds have been identified as a novel class of non-nucleoside DNA methyltransferase (DNMT) inhibitors. nih.govnih.gov A specific quinoline compound, SGI-1027, was found to inhibit DNMT1, DNMT3A, and DNMT3B with IC50 values in the range of 6–13 µmol/L. nih.govnih.gov The mechanism involves competition with the S-adenosylmethionine (SAM) cofactor binding site. nih.gov Further studies on SGI-1027 and its analogs confirmed their inhibitory action, suggesting they function as DNA competitive inhibitors. researchgate.netuniroma1.it Certain quinoline analogs can also intercalate into DNA, leading to inhibition of DNMTs and other DNA-acting enzymes like polymerases. nih.govnih.gov This intercalation can provoke a DNA damage response in cancer cells. nih.govbiorxiv.org

Additionally, some quinoline derivatives have been explored as topoisomerase II inhibitors, which are crucial enzymes for managing DNA topology during replication and transcription. biorxiv.org

The enzyme enoyl-acyl carrier protein reductase (ENR), a key component of the bacterial type II fatty acid synthesis (FAS-II) pathway, is a validated target for antibacterial agents. nih.govwikipedia.orgfrontiersin.org While common ENR inhibitors include compounds like triclosan (B1682465) and isoniazid, research has identified other chemical series, such as thiopyridines and 2-pyridones, that effectively inhibit this enzyme. nih.govnih.gov High-throughput screening has led to the discovery of structurally diverse classes of ENR inhibitors. nih.gov Although specific data for 4-(quinoline-3-carbonyl)benzonitrile is not available, the broad investigation into heterocyclic compounds as ENR inhibitors suggests this is a potential area of activity.

Modulation of Cellular Pathways (In Vitro)

Many quinoline derivatives exert their anticancer effects by inducing apoptosis. This programmed cell death is often mediated through the activation of caspases, which are key executioner proteins. nih.govnih.govresearchgate.net For example, the quinoline derivative PQ1 was shown to induce apoptosis in breast cancer cells by activating both caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), leading to the cleavage of caspase-3. researchgate.net Other quinoline-based compounds have been shown to induce apoptosis through a mitochondrial-dependent pathway. nih.gov

The tumor suppressor protein p53 is a critical regulator of apoptosis. nih.govnih.gov Studies on various heterocyclic compounds, including quinoline analogs, show that they can induce apoptosis by increasing the expression of p53 and pro-apoptotic proteins like Bax, while decreasing anti-apoptotic proteins like Bcl-2. nih.govnih.gov In some cancer cells, certain quinoline-based DNMT inhibitors have been shown to elicit a DNA damage response that involves the activation of p53. nih.govnih.govbiorxiv.org

Table 2: Apoptotic Effects of Structurally Related Quinoline Derivatives

| Compound/Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| PQ1 (Quinoline Derivative) | T47D Breast Cancer | Activation of caspase-8, caspase-9, and caspase-3 | researchgate.net |

| JTE-522 (Related Heterocycle) | AGS Gastric Cancer | Increased p53, decreased Bcl-2, caspase-3 activation | nih.gov |

| Quinoline-based DNMT Inhibitor (Compound 11) | Cancer Cells | DNA damage response via p53 activation | nih.govbiorxiv.org |

| Combretastatin A-4 Quinoline Derivatives | MCF-7 Breast Cancer | Induction of apoptosis via mitochondrial-dependent pathway | nih.gov |

In addition to apoptosis, many anticancer compounds, including quinoline derivatives, can halt the proliferation of cancer cells by inducing cell cycle arrest. nih.gov Arrest in the G1 phase of the cell cycle is a common mechanism. For example, the alkaloid fangchinoline (B191232) was found to induce G1 arrest in breast cancer cells by downregulating cyclins (D1, D3, E) and upregulating cyclin-dependent kinase (CDK) inhibitors like p21 and p27. nih.gov Similarly, some quinoline alkaloids have been shown to enhance doxorubicin-induced cell cycle arrest in the sub-G0/G1 phase. nih.gov This arrest prevents the cell from entering the S phase, thereby inhibiting DNA replication and proliferation. nih.gov

Interference with Cell Proliferation and Colony Formation (In Vitro)

At present, specific studies detailing the direct effects of this compound on cell proliferation and colony formation are not found in the public scientific literature. However, the broader class of quinoline derivatives has been a subject of interest in antiproliferative research. For instance, various quinoline-3-carboxylate derivatives have demonstrated the ability to inhibit the growth of cancer cell lines such as MCF-7 and K562. These related compounds have been shown to induce antiproliferative effects, suggesting that the quinoline scaffold can be a key pharmacophore in the development of agents that interfere with cell growth. Research on other complex quinoline-containing compounds has also pointed to the inhibition of signaling pathways crucial for cell proliferation, such as those involving vascular endothelial growth factor receptor (VEGFR) tyrosine kinase.

Receptor Binding Affinity Studies

Direct receptor binding affinity studies for this compound are not currently available in published research. However, the study of related quinoline and benzonitrile-containing molecules offers some context. For example, a different, more complex molecule, 3-((4-(4-chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, has been identified as a negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This indicates that the quinoline and benzonitrile moieties can be part of a structure that interacts with specific receptor binding sites. Further research is necessary to determine if this compound itself has any significant affinity for specific cellular receptors.

Antimicrobial Activity at the Molecular Level (In Vitro)

The antimicrobial potential of the quinoline core structure is well-documented. However, specific mechanistic studies on this compound are lacking.

Disruption of Cell Membrane Integrity

There is currently no direct evidence from scientific studies to suggest that this compound disrupts the cell membrane integrity of microorganisms. While some antimicrobial agents are known to function by causing membrane disruption, this specific mechanism has not been attributed to this compound in the available literature.

Inhibition of Bacterial Growth

While specific data on the inhibition of bacterial growth by this compound is not available, the quinoline class of compounds has a long history as antibacterial agents. For example, quinolone antibiotics, which share the core quinoline structure, are known to inhibit bacterial DNA gyrase and topoisomerase IV, thereby preventing bacterial replication and growth. Furthermore, various synthetic quinoline derivatives have been shown to possess activity against a range of bacteria, including resistant strains. The antimicrobial activity of quinoline derivatives is often dependent on the specific substitutions on the quinoline ring.

Exploration of Potential Applications Beyond Direct Clinical Use

Applications in Materials Science

The inherent characteristics of the quinoline (B57606) and benzonitrile (B105546) groups suggest that 4-(quinoline-3-carbonyl)benzonitrile is a promising candidate for advanced materials. Quinoline-based compounds are noted for their high thermal and chemical stability, as well as their electron-transporting capabilities, which are highly desirable properties in optoelectronics. researchgate.net The benzonitrile component, a known electron-acceptor, further enhances its potential in applications requiring specific electronic properties.

The molecular architecture of this compound, which features a donor-acceptor (D-A) type structure, is particularly relevant for the development of materials for Organic Light-Emitting Diodes (OLEDs). In such systems, the quinoline ring can act as an electron-transporting unit, while the benzonitrile group serves as an electron-accepting moiety. This separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key design principle for achieving Thermally Activated Delayed Fluorescence (TADF). researchgate.net

TADF materials are of great interest as they can replace the rare and often toxic organometallic complexes used in traditional phosphorescent OLEDs. researchgate.net The small energy gap between the singlet and triplet states in TADF molecules allows for the harvesting of triplet excitons through reverse intersystem crossing (RISC), enhancing the efficiency of the device. researchgate.net Research on other benzonitrile derivatives has shown that their photophysical properties and performance in OLEDs can be tuned based on molecular design and processing techniques. rsc.org

Table 1: Key Properties of Quinoline-Based Compounds for Optoelectronics

| Property | Significance in Optoelectronics | Source |

| Electron-Transporting Ability | Crucial for the efficient movement of electrons within devices like OLEDs and organic semiconductors. | researchgate.net |

| High Thermal Stability | Ensures device longevity and stable performance at elevated operating temperatures. | researchgate.net |

| High Chemical Stability | Resists degradation from environmental factors, contributing to the durability of the material. | researchgate.net |

| Structural Modifiability | Allows for the fine-tuning of electronic and optical properties by adding different functional groups. | researchgate.net |

The same properties that make quinoline derivatives suitable for OLEDs also make them strong candidates for organic semiconductors. researchgate.net The electron-withdrawing nature of the quinoline ring system is instrumental in facilitating the electron transportation process, a fundamental requirement for n-type semiconductor materials. researchgate.net The structural rigidity and stability of the quinoline core in this compound contribute to the formation of ordered molecular packing in the solid state, which is beneficial for charge transport.

Quinoline and its derivatives are well-established fluorophores and have been extensively investigated as fluorescent sensors due to their potential for high selectivity and low detection limits for a variety of analytes. nih.govresearchgate.net The quinoline nucleus acts as a signaling unit, whose fluorescence properties can be modulated upon interaction with a target species. nih.gov The design of such sensors often involves linking the quinoline fluorophore to a specific receptor unit that can selectively bind to the analyte of interest.

The general mechanisms for sensing can include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET). researchgate.net The rigid structure of the quinoline group and its ability to coordinate with metal ions are key to its utility in this field. nih.gov Research has demonstrated the successful use of quinoline-based probes for detecting various ions and molecules. nih.govnih.govresearchgate.net For instance, quinoline derivatives have been designed to detect hydrazine, nitro-phenolic compounds, and metal ions like Fe³⁺ and Zn²⁺ with high sensitivity. nih.govnih.govresearchgate.net The presence of the benzonitrile group in this compound could further influence the electronic properties of the quinoline fluorophore, potentially enhancing its sensitivity and selectivity as a chemical sensor.

Table 2: Examples of Analytes Detected by Quinoline-Based Fluorescent Sensors

| Analyte | Sensor Type/Mechanism | Source |

| Hydrazine | Ratiometric fluorescence response via SN2-cyclization mechanism. | nih.gov |

| Nitro-phenolic compounds (e.g., TNP) | Fluorescence quenching via Photoinduced Electron Transfer (PET). | researchgate.net |

| Zinc (II) ions (Zn²⁺) | Chelation-Enhanced Fluorescence (CHEF). | researchgate.netbohrium.com |

| Ferric (III) ions (Fe³⁺) | Fluorescence quenching upon complexation. | nih.gov |

Utilization as Synthetic Intermediates for Complex Molecular Architectures

Beyond its direct use in materials, this compound serves as a valuable synthetic intermediate. Its structure contains multiple reactive sites—the quinoline ring, the carbonyl group, and the nitrile group—that can be chemically modified to build larger, more complex molecules.

Quinoline-carbonitrile scaffolds are recognized as attractive building blocks for constructing polycyclic systems. researchgate.net Specifically, related compounds like 4-aminoquinoline-3-carbonitriles are frequently used in ring-forming reactions due to the reactivity of their vicinal amino and cyano groups. researchgate.net Similarly, the carbonyl and nitrile functionalities in this compound offer versatile handles for a range of chemical transformations. The carbonyl group can undergo nucleophilic addition or condensation reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a diverse array of derivatives.

The synthesis of new quinoline derivatives is an active area of research, often starting from simpler precursors like 2-aminobenzonitrile (B23959) and employing condensation and cyclization reactions. researchgate.net Furthermore, medicinal chemistry programs have demonstrated how a core quinoline structure can be systematically functionalized to produce complex molecules with high biological potency, such as novel antimalarial agents. acs.org This highlights the role of quinoline-based structures as key intermediates in the development of new chemical entities.

Future Research Directions and Unexplored Avenues for 4 Quinoline 3 Carbonyl Benzonitrile

The unique structural amalgamation of a quinoline (B57606) ring, a carbonyl linker, and a benzonitrile (B105546) moiety endows 4-(quinoline-3-carbonyl)benzonitrile with significant potential across various scientific domains. While initial studies have laid the groundwork, a vast landscape of research remains to be explored. This article delineates future research trajectories and untapped avenues, focusing on sustainable synthesis, deeper mechanistic understanding of biological activities, development of novel materials, and the exploration of new chemical reactivity.

Q & A

Q. What are the common synthetic routes for preparing 4-(quinoline-3-carbonyl)benzonitrile, and what key reaction conditions must be optimized?

Methodological Answer: The synthesis typically involves coupling quinoline-3-carboxylic acid derivatives with 4-cyanophenyl intermediates. Key steps include:

- Acylation : Using Friedel-Crafts or Suzuki-Miyaura coupling to attach the quinoline-carbonyl group to the benzonitrile moiety.

- Protection/Deprotection : Managing reactive sites (e.g., nitrile groups) to prevent side reactions .

- Purification : Column chromatography or recrystallization to isolate the product, as impurities can skew spectroscopic data .

Q. Example Reaction Conditions Table

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Quinoline activation | SOCl₂ or DCC/DMAP | DCM/THF | 0–25°C | 60–75 |

| Coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 80–110°C | 45–65 |

| Purification | Silica gel (hexane:EtOAc) | – | – | >95 purity |

Reference : Synthetic strategies for fluorinated quinoline derivatives , structural characterization via X-ray crystallography .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Methodological Answer:

- Spectroscopy :

- NMR : and NMR to confirm substitution patterns and monitor conjugation effects between quinoline and benzonitrile .

- X-ray Crystallography : Resolve bond lengths and angles, particularly the planarity of the quinoline-carbonyl-benzonitrile system .

- Computational Modeling :

Key Insight : Steric hindrance at the quinoline 3-position may distort planarity, affecting electronic conjugation .

Advanced Research Questions

Q. What strategies are effective in modifying the quinoline and benzonitrile moieties of this compound to enhance its performance in optoelectronic applications such as OLEDs?

Methodological Answer:

- Substituent Engineering :

- Steric Optimization :

Case Study : Carbazole-phenanthroimidazole derivatives with tailored HOMO-LUMO gaps achieved external quantum efficiencies (EQE) >20% in non-doped OLEDs .

Q. How can researchers resolve contradictions in reported biological activity data for quinoline-carbonyl-benzonitrile derivatives, particularly regarding their mechanism of action?

Methodological Answer:

- Comparative Assays :

- Use orthogonal biological models (e.g., enzyme inhibition vs. cell viability assays) to validate target engagement .

- In Silico Modeling :

- Molecular docking to identify binding poses with proteins (e.g., kinase targets) and correlate with experimental IC₅₀ values .

- Dose-Response Studies :

- Establish linearity ranges to distinguish specific activity from off-target effects at high concentrations .

Example Conflict : Discrepancies in cytotoxicity data may arise from assay conditions (e.g., serum concentration affecting compound solubility) .

Q. What experimental approaches can elucidate the role of this compound in photoinduced electron transfer (PET) or twisted intramolecular charge transfer (TICT) states?

Methodological Answer:

- Time-Resolved Fluorescence : Measure lifetime changes in solvents of varying polarity to identify PET/TICT signatures .

- Solvatochromism Studies : Monitor emission wavelength shifts to map dipole moment changes during excitation .

- Transient Absorption Spectroscopy : Detect intermediate states (e.g., triplet formation) in ultrafast timescales .

Critical Factor : The dihedral angle between quinoline and benzonitrile moieties dictates TICT feasibility. Planarization via steric constraint can suppress non-radiative decay .

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

Methodological Answer:

- Co-Crystallization : Use halogen-bonding agents (e.g., 1,4-diiodotetrafluorobenzene) to stabilize π-π stacking .

- Temperature Gradients : Slow cooling from saturated solutions in DMF/EtOH mixtures to grow single crystals .

- Polymorph Screening : Explore solvent/antisolvent combinations (e.g., acetone/water) to isolate metastable forms .

Data Note : Crystallographic parameters (e.g., R-factor <0.05) ensure high-resolution structures for SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.